molecular formula C25H27N B2491666 N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 944418-46-6

N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine

Cat. No. B2491666
M. Wt: 341.498
InChI Key: NVCQMRCDIJQSAP-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a tert-butyl group and a phenyl group attached, which could influence its properties .


Synthesis Analysis

While specific synthesis methods for this compound aren’t available, tert-butyl groups are often introduced using tert-butyl alcohol or tert-butyl bromide in the presence of a base . The fluorene core could be synthesized through various methods including biaryl coupling or cyclization reactions .


Molecular Structure Analysis

The molecular structure would likely be influenced by the bulky tert-butyl group and the aromatic fluorene and phenyl groups. These groups could cause the molecule to have a complex 3D structure .


Chemical Reactions Analysis

The tert-butyl group is known to be quite inert, but can be oxidized to form tert-butyl hydroperoxide . The fluorene core, being aromatic, could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, tert-butyl groups are known to increase hydrophobicity, and the presence of aromatic rings could lead to pi-pi stacking interactions .

Scientific Research Applications

Sensing Applications

  • Selective Sensing of Picric Acid, Fe3+, and l-Arginine : A study has synthesized compounds related to N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine, demonstrating their use as fluorescent sensors. They effectively detect picric acid, Fe3+ ions, and the amino acid arginine, showing high sensitivity and low detection limits (Han et al., 2020).

Biological Activity

  • Antinociceptive and Antimicrobial Activities : Compounds structurally related to N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine have been synthesized and tested for antinociceptive and antimicrobial activities (Siutkina et al., 2019).

Electroluminescent Devices

  • Hole Transport Materials in OLEDs : Research on compounds similar to N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine has shown their potential as efficient hole transport materials for green organic light-emitting diodes (OLEDs). These compounds exhibit good photophysical properties and thermal stability (Wu et al., 2017).

  • Organic Light-Emitting Diodes : Another study synthesized full hydrocarbons based on fluorene and carbazole moieties, showing potential for use in organic light-emitting diodes. These compounds, which are structurally related to N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine, displayed high efficiencies and stability in OLEDs (Ye et al., 2010).

  • Electron-Blocking Materials in OLEDs : Research introducing compounds similar to N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine as electron-blocking materials in OLEDs showed that they can improve charge balance and extend device lifetime (Hu et al., 2020).

Asymmetric Synthesis of Amines

  • Versatile Intermediates for Asymmetric Amine Synthesis : N-tert-Butanesulfinyl imines, structurally related to the compound , have been found to be versatile intermediates in the asymmetric synthesis of amines. These imines activate nucleophiles and can be used to synthesize a wide range of enantioenriched amines (Ellman et al., 2002).

Fluorescence Probes

  • Fluorescence Probes for Solvation Dynamics : N-substituted 2-amino-9,9-dialkylfluorenes, related to the compound , have been synthesized and proposed as candidates for fluorescence probes in studying femtosecond solvation dynamics (Saroja et al., 2004).

Future Directions

The future directions for this compound would depend on its intended use. For example, if it were a pharmaceutical, future directions might include further testing for efficacy and safety .

properties

IUPAC Name

N-(4-tert-butylphenyl)-9,9-dimethylfluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N/c1-24(2,3)17-10-12-18(13-11-17)26-19-14-15-21-20-8-6-7-9-22(20)25(4,5)23(21)16-19/h6-16,26H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCQMRCDIJQSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(tert-Butyl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine

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